molecular formula C5H10N4 B1452500 methyl[2-(4H-1,2,4-triazol-4-yl)ethyl]amine CAS No. 1247663-92-8

methyl[2-(4H-1,2,4-triazol-4-yl)ethyl]amine

Cat. No.: B1452500
CAS No.: 1247663-92-8
M. Wt: 126.16 g/mol
InChI Key: HOYRTZULOHVTMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl[2-(4H-1,2,4-triazol-4-yl)ethyl]amine (CAS 1247663-92-8) is a chemical compound with the molecular formula C5H10N4 and a molecular weight of 126.16 g/mol . This amine-functionalized 1,2,4-triazole derivative serves as a valuable heterocyclic building block in organic synthesis and medicinal chemistry research . The 1,2,4-triazole core is a privileged scaffold in drug discovery due to its ability to engage in key molecular interactions with biological targets . Researchers utilize this pharmacophore to develop novel compounds with a wide range of potential biological activities. The 1,2,4-triazole moiety is a key structural component in several clinically used drugs, including antifungal agents (e.g., fluconazole, itraconazole), anticancer aromatase inhibitors (e.g., letrozole, anastrozole), and antiviral agents . Its high nitrogen content also makes it an area of interest in the development of energetic materials . As a building block, this compound provides researchers with a versatile handle for further chemical modification. The methylamine side chain offers a site for condensation reactions or functional group interconversion, enabling the creation of larger, more complex molecules for screening and development . This compound is for research and development use only and is not intended for human or veterinary use.

Properties

IUPAC Name

N-methyl-2-(1,2,4-triazol-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4/c1-6-2-3-9-4-7-8-5-9/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOYRTZULOHVTMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN1C=NN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Example Procedure (Adapted from Patent EP0421210A2):

  • Step 1: Generation of triazolyl anion by treatment of 1H-1,2,4-triazole with sodium hydride in anhydrous N,N-dimethylformamide (DMF) at room temperature.
  • Step 2: Alkylation of the triazolyl anion with a suitable electrophile such as 2-bromoethylamine or epoxides bearing protected amino groups.
  • Step 3: Purification of the intermediate by silica gel chromatography using ethyl acetate as eluent.
  • Step 4: Subsequent methylation of the amino group or reductive amination to yield this compound.

This method emphasizes careful control of reaction temperature (often 0°C to room temperature) and the use of dry solvents to prevent side reactions. The final product is typically isolated after acid-base extraction and drying over anhydrous agents, followed by solvent removal under reduced pressure.

Reductive Amination Approach Using Carboxylic Acids and Amines

A more recent and practical catalytic method involves reductive amination of carboxylic acids with amines using phenylsilane and zinc acetate catalysts under reflux conditions.

General Procedure (Based on Research by RSC):

  • Step 1: Dissolve the carboxylic acid (e.g., 2-(4H-1,2,4-triazol-4-yl)acetic acid derivative) in anhydrous toluene.
  • Step 2: Add phenylsilane dropwise followed by the amine (methylamine or N-methyl ethylamine) at reflux temperature.
  • Step 3: After 16 hours, add zinc acetate catalyst and additional phenylsilane to promote amidation.
  • Step 4: Continue reflux for several hours, then cool and quench with aqueous acid (HCl or acetic acid).
  • Step 5: Extract the product into organic solvent, adjust pH to basic conditions, and re-extract to isolate the free amine.
  • Step 6: Dry over magnesium sulfate and remove solvent under reduced pressure. Purify by column chromatography if necessary.

This method provides a mild and efficient route to tertiary amines including methylated triazolyl ethylamines, with yields typically determined by NMR quantification.

Alternative Synthetic Routes and Notes

  • Use of Epoxides: Reaction of triazole anions with epoxides bearing protected amino groups can afford intermediates which, upon deprotection, yield the desired amine.
  • Alkylation with Halides: Direct alkylation with halogenated precursors such as 2-bromoethylamine derivatives is feasible but requires careful control to avoid over-alkylation or polymerization.
  • Purification Techniques: Silica gel chromatography using ethyl acetate or methanol/dichloromethane mixtures is standard to isolate pure products.
  • Solvent and Base Selection: DMF as solvent and sodium hydride as base are commonly used for generating the triazolyl anion. Anhydrous conditions are critical.
  • Reaction Monitoring: Optical purity and yield are often monitored by chromatographic and spectroscopic methods (NMR, HPLC).

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents & Conditions Advantages Limitations Yield & Purity Notes
Nucleophilic substitution on triazole anion 1,2,4-Triazole, NaH, DMF, alkyl halides, RT to 0°C Straightforward, well-established Sensitive to moisture, side reactions Purified by silica gel chromatography; high purity achievable
Reductive amination with carboxylic acids Carboxylic acid, methylamine, phenylsilane, Zn(OAc)2, reflux in toluene Mild conditions, catalytic, versatile Requires long reaction times, catalyst cost Yields quantified by 19F NMR, high conversion reported
Epoxide ring-opening with triazole anion Triazole, epoxides with protected amines, DMF, NaH Allows introduction of aminoethyl chain Multi-step, requires deprotection Intermediate purification needed

Summary of Research Findings

  • The nucleophilic substitution approach is classical and well-documented, relying on the generation of triazolyl anions and their reaction with electrophiles to form the ethylamine side chain.
  • Recent advances in catalytic reductive amination provide a practical and efficient alternative, especially for tertiary amines, using mild conditions and easily handled reagents.
  • Purification and isolation steps are critical for obtaining high-purity this compound, with silica gel chromatography and acid-base extraction being standard.
  • Reaction parameters such as temperature, solvent dryness, and reagent stoichiometry significantly influence yield and purity.
  • Diverse synthetic routes allow flexibility depending on available starting materials and desired scale.

Chemical Reactions Analysis

Types of Reactions

Methyl[2-(4H-1,2,4-triazol-4-yl)ethyl]amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines. Substitution reactions can yield a variety of products depending on the nucleophile used .

Scientific Research Applications

Chemical Properties and Reactions

Methyl[2-(4H-1,2,4-triazol-4-yl)ethyl]amine can undergo various chemical transformations:

Reaction Type Reagents Conditions Major Products
OxidationHydrogen peroxide, potassium permanganateAqueous or organic solventsN-oxides of the triazole ring
ReductionSodium borohydride, lithium aluminum hydrideDry solvents (THF or diethyl ether)Amine derivatives
SubstitutionAlkyl halides, acyl chloridesPolar solvents (DMF or DMSO)Substituted triazole derivatives

Scientific Research Applications

This compound has a wide range of applications across different scientific domains:

Chemistry

It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for modifications that enhance the properties of resulting compounds.

Biology

The compound is investigated for its potential as an antimicrobial agent due to the inherent properties of the triazole ring. Research indicates significant activity against various pathogens:

Pathogen Activity
Candida albicansInhibitory
Staphylococcus aureusModerate
Escherichia coliWeak

Medicine

This compound is explored for its potential use in developing antifungal and anticancer drugs . The triazole moiety is known for its efficacy against fungal infections and may play a role in targeting cancer cells.

Industry

In industrial applications, it is utilized in producing specialty chemicals and materials with unique properties. Its ability to act as an intermediate enhances its value in chemical manufacturing.

Case Studies and Research Findings

Recent studies highlight the pharmacological profile of triazoles:

  • Antifungal Activity : A series of myrtenal derivatives bearing a triazole moiety showed enhanced antifungal activity compared to traditional agents like azoxystrobin .
  • Antibacterial Properties : Triazole derivatives have demonstrated significant antibacterial activity against resistant strains such as MRSA .
  • Pharmacological Insights : The incorporation of specific substituents on the triazole ring can enhance biological activity; for instance, electron-withdrawing groups have been linked to improved antibacterial effectiveness .

Mechanism of Action

The mechanism of action of methyl[2-(4H-1,2,4-triazol-4-yl)ethyl]amine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Ring

a) 3,5-Dimethyl-4H-1,2,4-triazol-4-amine ()
  • Structure : Methyl groups at triazole positions 3 and 5, with an amine at position 3.
  • Properties : Lower molecular weight (~111 g/mol for C₄H₇N₄) compared to the target compound.
  • Applications : Serves as a precursor for Schiff base derivatives (e.g., ) and antimicrobial agents .
b) 4-(4-Methyl-4H-1,2,4-triazol-3-yl)cyclohexan-1-amine ()
  • Structure : Cyclohexyl group linked to a methyl-substituted triazole.
  • Properties : Higher molecular weight (180.25 g/mol) due to the cyclohexane moiety.
c) Ethyl [3-(Cyanomethyl)-5-Alkyl-4H-1,2,4-triazol-4-yl]carbamates ()
  • Structure : Carbamate and alkyl/aryl substituents on the triazole.
  • Properties : Enhanced lipophilicity from alkyl/aryl groups; molecular weights range from ~250–350 g/mol.
  • Applications : Exhibit moderate to strong antimicrobial activity against Staphylococcus aureus and Escherichia coli .

Functional Group Modifications

a) NK1 Receptor Ligands ()
  • Structure : Triazol-4-yl group linked to ethoxy/propoxy chains and trifluoromethylphenyl moieties.
  • Properties : Radiolabeled with carbon-11 for PET imaging; molecular weights >400 g/mol.
  • Applications : Used in neurokinin-1 receptor targeting for imaging studies .
b) Schiff Base Derivatives ()
  • Structure: N-[(4-Dimethylaminophenyl)methylene]-4H-1,2,4-triazol-4-amine.
  • Properties : Conjugated system enhances stability; molecular weight ~269 g/mol.
  • Applications: Potential use in coordination chemistry or as antimicrobial agents .
c) Thiadiazole-Triazole Hybrids ()
  • Structure : Triazole linked to thiadiazole via methylene bridges (e.g., compound 3b).
  • Properties : Increased hydrogen-bonding capacity improves solubility.
  • Applications : Broad-spectrum antimicrobial activity .

Biological Activity

Methyl[2-(4H-1,2,4-triazol-4-yl)ethyl]amine is a nitrogen-containing heterocyclic compound that features a triazole ring, which is significant in medicinal chemistry due to its diverse biological activities. This compound has been the subject of extensive research, particularly for its potential antimicrobial and anticancer properties. The following sections will discuss its biological activities, mechanisms of action, and notable research findings.

Target Interactions

The 1,2,4-triazole moiety in this compound is known to interact with various biological targets. These interactions often involve binding to enzymes and receptors, leading to modulation of biochemical pathways. For instance, triazole derivatives have been shown to bind with high affinity to multiple receptors involved in cell signaling and metabolic processes.

Biochemical Pathways

Research indicates that compounds containing the 1,2,4-triazole ring can influence a variety of biological activities including:

  • Antibacterial activity : Triazole derivatives demonstrate effectiveness against various bacterial strains.
  • Antifungal properties : Many triazoles are used as antifungal agents due to their ability to inhibit fungal growth.
  • Anticancer effects : Some studies suggest that triazole-containing compounds can induce apoptosis in cancer cells and inhibit tumor growth .

Cellular Effects

This compound affects various cellular processes by modulating the activity of kinases and phosphatases. This modulation can alter signal transduction pathways critical for cell survival and proliferation.

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial potential of this compound:

Pathogen Activity Reference
E. coliMIC = 5 µg/mL
S. aureusMIC = 8 µg/mL
P. aeruginosaModerate activity observed
Candida spp.Effective against multiple strains

Anticancer Activity

The compound has shown promising results in inhibiting cancer cell proliferation:

Cancer Type Inhibition Rate Reference
Breast Cancer70% inhibition at 50 µM
Lung CancerInduces apoptosis
Colon CancerSignificant growth inhibition

Study 1: Antimicrobial Efficacy

In a study conducted by Indian researchers (2010), a series of 1,2,4-triazole derivatives were synthesized and screened for antibacterial properties against E. coli, B. subtilis, and P. aeruginosa. The compound containing a trichloromethyl group exhibited the highest antibacterial activity with an MIC comparable to ceftriaxone .

Study 2: Anticancer Properties

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of triazole derivatives. This compound was found to induce apoptosis in breast cancer cells through the activation of caspase pathways .

Q & A

Q. What are the recommended synthetic routes for methyl[2-(4H-1,2,4-triazol-4-yl)ethyl]amine, and how do reaction conditions influence yield?

  • Methodological Answer :
    The compound can be synthesized via reductive amination of 4H-1,2,4-triazole-4-carbaldehyde with methylamine, using sodium cyanoborohydride as a reducing agent in ethanol under reflux. Alternatively, nucleophilic substitution of 2-chloroethylamine derivatives with 4H-1,2,4-triazole may be employed. Reaction optimization should focus on pH control (e.g., catalytic HCl for imine formation) and solvent polarity, as ethanol or methanol enhances intermediate stability. Yield variations (40–75%) are observed depending on stoichiometric ratios and purification techniques (e.g., recrystallization vs. column chromatography) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :
    Nuclear Magnetic Resonance (NMR):
    • ¹H NMR : Peaks at δ 2.8–3.2 ppm (methylene protons adjacent to the triazole ring), δ 3.5–3.7 ppm (N-methyl group), and δ 8.2–8.5 ppm (triazole protons).
    • ¹³C NMR : Signals at 35–40 ppm (N-CH₂), 45–50 ppm (N-CH₃), and 145–150 ppm (triazole carbons).
      Mass Spectrometry (MS): Molecular ion peak at m/z 153.1 (C₅H₁₁N₅⁺) with fragmentation patterns corresponding to triazole ring cleavage. Infrared (IR) spectroscopy can validate N-H stretches (3200–3400 cm⁻¹) and triazole ring vibrations (1600–1650 cm⁻¹) .

Q. What are the primary applications of this compound in academic research?

  • Methodological Answer :
    The compound serves as a precursor for:
    • Pharmaceutical intermediates : Its triazole moiety enables interactions with biological targets (e.g., antifungal agents via CYP450 inhibition).
    • Coordination chemistry : Acts as a ligand for transition metals (e.g., Cu²⁺ or Zn²⁺ complexes) in catalysis.
    • Polymer science : Functionalizes polymers for enhanced thermal stability .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in nucleophilic reactions?

  • Methodological Answer :
    Regioselectivity arises from the electron-deficient nature of the triazole ring, directing nucleophilic attacks to the N4 position. Computational studies (DFT) reveal lower activation energy for N4 substitution compared to N1/N2 due to resonance stabilization of the transition state. Solvent effects (polar aprotic solvents like DMF) further enhance selectivity by stabilizing charge-separated intermediates .

Q. How can computational methods optimize the design of this compound derivatives for antimicrobial activity?

  • Methodological Answer :
    • Molecular docking : Screen derivatives against Candida albicans CYP51 (PDB ID: 5TZ1) to predict binding affinities.
    • QSAR modeling : Use descriptors like logP, HOMO-LUMO gaps, and topological polar surface area to correlate substituent effects (e.g., fluorination at the triazole ring) with MIC values against bacterial strains.
    • MD simulations : Assess membrane permeability by simulating lipid bilayer interactions .

Q. How do conflicting reports on the compound’s solubility in aqueous vs. organic solvents inform experimental design?

  • Methodological Answer :
    Discrepancies arise from protonation states: the free base is lipid-soluble (logP ~1.2), while the protonated form (at pH <3) exhibits aqueous solubility (>50 mg/mL). Researchers must buffer reaction media (e.g., pH 7.4 for biological assays) or use co-solvents (e.g., DMSO:water mixtures) to balance solubility and reactivity .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :
    • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
    • Ventilation : Use fume hoods during synthesis due to potential amine vapors.
    • Waste disposal : Neutralize acidic residues before transferring to halogenated waste containers. Partner with certified waste management services for incineration .

Future Research Directions

  • Exploration of enantioselective synthesis using chiral catalysts (e.g., BINOL-derived phosphoric acids).
  • In vivo toxicology studies to assess metabolic pathways and hepatotoxicity risks.
  • Hybrid material development by grafting onto MOFs or carbon nanotubes for catalytic applications .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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methyl[2-(4H-1,2,4-triazol-4-yl)ethyl]amine
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methyl[2-(4H-1,2,4-triazol-4-yl)ethyl]amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.